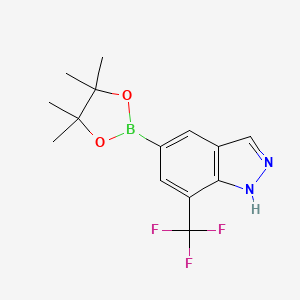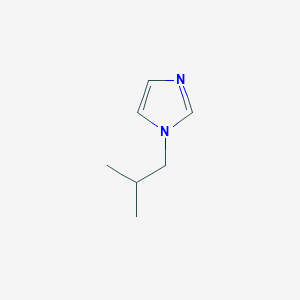![molecular formula C11H6F3N3 B13995697 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination . Another approach involves the use of organometallic compounds to introduce the trifluoromethyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation followed by trapping with electrophiles have been used to functionalize the quinoline ring . Additionally, visible-light-mediated oxidative cyclization has been explored for the efficient synthesis of quinolines at room temperature .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and various electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and disrupt biological processes. This results in its antibacterial, antineoplastic, and antiviral activities . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoroquinoline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
3,4-Dihydroisoquinoline: Another fluorinated heterocyclic compound with different biological properties.
2-Propyl-3-(trifluoromethyl)quinoline: A closely related compound with similar chemical properties.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline stands out due to its unique trifluoromethyl group, which significantly enhances its biological activity and stability compared to other fluorinated quinolines. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H6F3N3 |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-h]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)10-7-4-3-6-2-1-5-15-8(6)9(7)16-17-10/h1-5H,(H,16,17) |
InChI-Schlüssel |
SBEWJKAFFPUMOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=NNC(=C3C=C2)C(F)(F)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[7-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-5-yl]methanol](/img/structure/B13995657.png)


![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)



